molecular formula C23H25N3O3 B11434836 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11434836
M. Wt: 391.5 g/mol
InChI Key: AZQHMQWIRYLPBI-UHFFFAOYSA-N
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Description

1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(AZEPAN-1-YL)ETHYL METHACRYLATE
  • 2-[1-[2-(AZEPAN-1-YL)-2-OXOETHYL]INDOL-3-YL]SULFONYL-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Uniqueness

1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and its quinazoline core structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel applications and effects .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-methylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25(23(26)29)16-21(27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3

InChI Key

AZQHMQWIRYLPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCCC4

Origin of Product

United States

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